REACTION_CXSMILES
|
COC1C=C(OC)C=CC=1C[N:6]1[C:11]2[CH:12]=[CH:13][CH:14]=[N:15][C:10]=2[CH2:9][N:8]([CH:16]2[CH2:21][CH2:20][N:19](C(OC(C)(C)C)=O)[CH2:18][CH2:17]2)[C:7]1=[O:29].[F:36][C:37]([F:42])([F:41])[C:38]([OH:40])=[O:39]>>[C:38]([OH:40])([C:37]([F:42])([F:41])[F:36])=[O:39].[NH:19]1[CH2:18][CH2:17][CH:16]([N:8]2[CH2:9][C:10]3[N:15]=[CH:14][CH:13]=[CH:12][C:11]=3[NH:6][C:7]2=[O:29])[CH2:21][CH2:20]1
|
Name
|
tert-Butyl 4-[1-(2,4-dimethoxybenzyl)-2-oxo-1,4-dihydropyrido[3,2-d]pyrimidin-3(2H)-yl]piperidine-1-carboxylate
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
COC1=C(CN2C(N(CC3=C2C=CC=N3)C3CCN(CC3)C(=O)OC(C)(C)C)=O)C=CC(=C1)OC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Type
|
CUSTOM
|
Details
|
stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
|
Type
|
product
|
Smiles
|
N1CCC(CC1)N1C(NC2=C(C1)N=CC=C2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.048 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
COC1C=C(OC)C=CC=1C[N:6]1[C:11]2[CH:12]=[CH:13][CH:14]=[N:15][C:10]=2[CH2:9][N:8]([CH:16]2[CH2:21][CH2:20][N:19](C(OC(C)(C)C)=O)[CH2:18][CH2:17]2)[C:7]1=[O:29].[F:36][C:37]([F:42])([F:41])[C:38]([OH:40])=[O:39]>>[C:38]([OH:40])([C:37]([F:42])([F:41])[F:36])=[O:39].[NH:19]1[CH2:18][CH2:17][CH:16]([N:8]2[CH2:9][C:10]3[N:15]=[CH:14][CH:13]=[CH:12][C:11]=3[NH:6][C:7]2=[O:29])[CH2:21][CH2:20]1
|
Name
|
tert-Butyl 4-[1-(2,4-dimethoxybenzyl)-2-oxo-1,4-dihydropyrido[3,2-d]pyrimidin-3(2H)-yl]piperidine-1-carboxylate
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
COC1=C(CN2C(N(CC3=C2C=CC=N3)C3CCN(CC3)C(=O)OC(C)(C)C)=O)C=CC(=C1)OC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Type
|
CUSTOM
|
Details
|
stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
|
Type
|
product
|
Smiles
|
N1CCC(CC1)N1C(NC2=C(C1)N=CC=C2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.048 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |